molecular formula C20H25N3O2S B12472481 4-phenyl-2-(piperidin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide

4-phenyl-2-(piperidin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide

Katalognummer: B12472481
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: ICPDYRHGDXIXMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(OXOLAN-2-YLMETHYL)-4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxolane ring, a phenyl group, a piperidine ring, and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(OXOLAN-2-YLMETHYL)-4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Incorporation of the Oxolane Ring: The oxolane ring can be added through a ring-closing reaction, such as the cyclization of a diol precursor.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(OXOLAN-2-YLMETHYL)-4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(OXOLAN-2-YLMETHYL)-4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(OXOLAN-2-YLMETHYL)-4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(OXOLAN-2-YLMETHYL)-4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C20H25N3O2S

Molekulargewicht

371.5 g/mol

IUPAC-Name

N-(oxolan-2-ylmethyl)-4-phenyl-2-piperidin-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H25N3O2S/c24-19(21-14-16-10-7-13-25-16)18-17(15-8-3-1-4-9-15)22-20(26-18)23-11-5-2-6-12-23/h1,3-4,8-9,16H,2,5-7,10-14H2,(H,21,24)

InChI-Schlüssel

ICPDYRHGDXIXMU-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC(=C(S2)C(=O)NCC3CCCO3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.